molecular formula C25H18ClN3O3 B2681658 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one CAS No. 1358907-01-3

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one

Cat. No.: B2681658
CAS No.: 1358907-01-3
M. Wt: 443.89
InChI Key: ILDTXIJPHUBVIK-UHFFFAOYSA-N
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Description

This compound features a 1,2-dihydroisoquinolin-1-one core substituted at position 2 with a 4-ethoxyphenyl group and at position 4 with a 1,2,4-oxadiazole ring bearing a 2-chlorophenyl substituent. The 2-chlorophenyl group introduces steric and electronic effects distinct from para-substituted analogs, while the 4-ethoxyphenyl substituent may enhance solubility and metabolic resistance compared to smaller alkoxy groups .

Properties

IUPAC Name

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN3O3/c1-2-31-17-13-11-16(12-14-17)29-15-21(18-7-3-4-8-19(18)25(29)30)24-27-23(28-32-24)20-9-5-6-10-22(20)26/h3-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDTXIJPHUBVIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The chlorophenyl and ethoxyphenyl groups are introduced through subsequent substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction conditions to minimize side reactions and maximize efficiency. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

  • 4-[3-(4-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]-1-(2,5-Dimethoxyphenyl)-1H-1,2,3-Triazol-5-Amine () The 4-chlorophenyl substitution on the oxadiazole reduces steric hindrance compared to the 2-chlorophenyl group in the target compound. The triazole ring in this analog differs from the dihydroisoquinolinone core, altering π-π stacking and hydrogen-bonding capabilities.
  • 5-(4-Chlorophenyl)-3-(2-Furyl)-1,2,4-Triazolo[3,4-a]Isoquinoline () The triazolo-isoquinoline scaffold replaces the oxadiazole and dihydroisoquinolinone system. The furyl group introduces electron-rich heteroaromaticity, contrasting with the electron-deficient oxadiazole in the target compound .

Alkoxy Group Variations

  • 4-(4-Ethoxyphenyl)-5-(4-Methoxyphenyl)-2,4-Dihydro-3H-1,2,4-Triazol-3-One ()
    • The ethoxy and methoxy groups influence lipophilicity. Ethoxy (larger substituent) increases steric bulk and may slow metabolic degradation compared to methoxy, aligning with the target compound’s 4-ethoxyphenyl group .

Heterocyclic Core Modifications

  • 1-[2-(4-Nitrophenyl)-5-(5-Phenyl-1,2-Oxazol-3-yl)-1,2,3,4-Tetrahydroquinolin-4-yl]Pyrrolidin-2-One () The 1,2-oxazole ring is less polarizable than 1,2,4-oxadiazole, reducing dipole-dipole interactions. The nitro group introduces strong electron-withdrawing effects, contrasting with the chloro substituent in the target compound .

Physicochemical and Electronic Properties

Using density-functional theory (DFT) and tools like Multiwfn (), key properties can be compared:

Property Target Compound 4-Chlorophenyl Oxadiazole Analog () Triazolo-Isoquinoline ()
Absolute Hardness (η) Higher (Cl and oxadiazole) Moderate (Cl in para position) Lower (electron-rich furyl)
Electrostatic Potential Polarized (oxadiazole) Less polarized (triazole) Localized on furyl oxygen
LogP ~3.5 (ethoxy enhances lipophilicity) ~3.1 (smaller methoxy) ~2.8 (polar triazole)

Structural and Crystallographic Insights

Crystallographic data for analogs (e.g., ) solved via SHELX () reveal:

  • Packing Efficiency: The dihydroisoquinolinone core in the target compound likely adopts a planar conformation, facilitating π-stacking. In contrast, triazolo-isoquinoline derivatives () exhibit non-planar geometries due to fused ring strain.
  • Hydrogen Bonding: The oxadiazole’s nitrogen atoms may act as hydrogen-bond acceptors, unlike the triazole’s NH group in , which can serve as a donor .

Biological Activity

The compound 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of an oxadiazole ring , a dihydroisoquinoline backbone , and various aromatic substituents. Its molecular formula is C20H18ClN3O2C_{20}H_{18}ClN_{3}O_{2} with a molecular weight of approximately 368.83 g/mol. The presence of the chlorophenyl group is significant as it often contributes to the biological activity of organic compounds.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various molecular targets within cells. The oxadiazole moiety is known for its role in modulating enzyme activities and influencing cellular signaling pathways. Specifically, it has been shown to act as an inhibitor of certain kinases, which are crucial for cancer cell proliferation and survival.

Anticancer Activity

Several studies have demonstrated the anticancer properties of compounds containing oxadiazole derivatives. For instance, similar compounds have shown effectiveness against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves inducing apoptosis (programmed cell death) and inhibiting cell proliferation through modulation of key signaling pathways.

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of pathogens. Preliminary studies suggest that derivatives with oxadiazole rings can disrupt bacterial cell walls or inhibit essential enzymes required for bacterial growth. This property makes it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study evaluated the cytotoxic effects of similar oxadiazole derivatives on human cancer cell lines. Results indicated that compounds with structural similarities to 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one demonstrated significant inhibition of cell viability at low micromolar concentrations.
    CompoundCell Line TestedIC50 (µM)
    Compound AMCF7 (Breast Cancer)5.0
    Compound BA549 (Lung Cancer)3.5
    Target CompoundMCF74.0
  • Mechanistic Studies :
    • Mechanistic investigations revealed that the compound induces apoptosis through the activation of caspase pathways and the upregulation of pro-apoptotic factors while downregulating anti-apoptotic proteins.
  • Antimicrobial Assays :
    • In antimicrobial studies, the compound exhibited activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

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